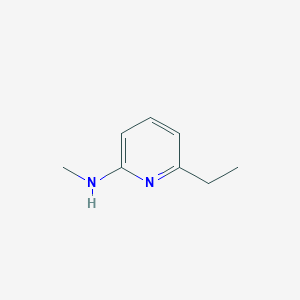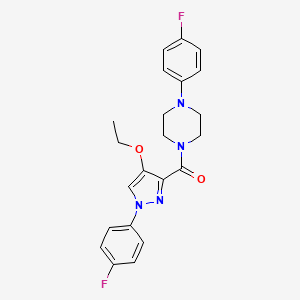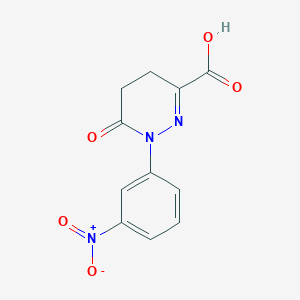
1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a nitrophenyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing in ethanol or methanol, followed by purification through recrystallization .
Analyse Chemischer Reaktionen
1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alcohols, and amines. Major products formed from these reactions include amino derivatives, esters, and amides .
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are studied for their potential use as pharmaceutical agents.
Industry: It is explored for applications in materials science, such as the development of new polymers and dyes
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the pyridazine ring may influence the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid include other pyridazine derivatives with different substituents. For example:
1-(4-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: Similar structure but with the nitro group in the para position.
1-(3-Aminophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: The nitro group is replaced with an amino group.
1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: The nitro group is replaced with a methyl group.
These compounds differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound .
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-10-5-4-9(11(16)17)12-13(10)7-2-1-3-8(6-7)14(18)19/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQIIAJLAFLWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
![7-benzyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661464.png)
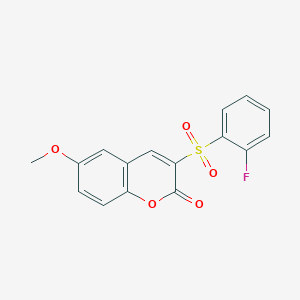
![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)
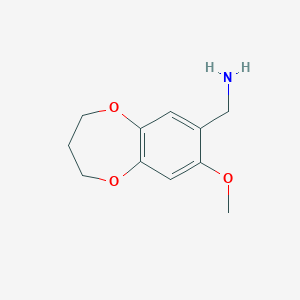
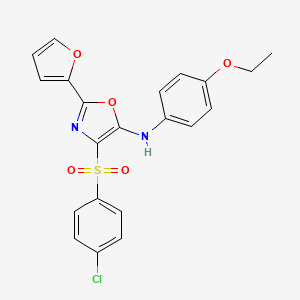
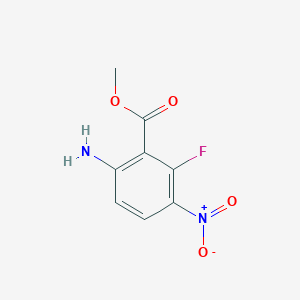
![1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2661476.png)
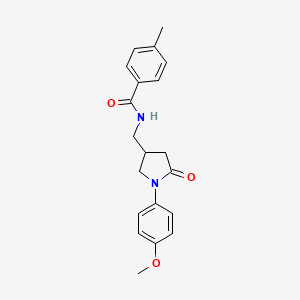
![7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2661479.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)
